Tert-butyl 2-(3-amino-4-cyanophenyl)acetate
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Overview
Description
Tert-butyl 2-(3-amino-4-cyanophenyl)acetate is an organic compound with a complex structure that includes an amino group, a cyano group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-amino-4-cyanophenyl)acetate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. The cyano group can be introduced via a Sandmeyer reaction, and the final esterification step involves the reaction of the intermediate with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(3-amino-4-cyanophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Tert-butyl 2-(3-amino-4-cyanophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(3-amino-4-cyanophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of functional groups like the amino and cyano groups allows for interactions with various biological molecules, influencing pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(3-amino-4-methylphenyl)acetate
- Tert-butyl 2-(3-amino-4-chlorophenyl)acetate
- Tert-butyl 2-(3-amino-4-fluorophenyl)acetate
Uniqueness
Tert-butyl 2-(3-amino-4-cyanophenyl)acetate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
IUPAC Name |
tert-butyl 2-(3-amino-4-cyanophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)7-9-4-5-10(8-14)11(15)6-9/h4-6H,7,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQJUDDBEYMVJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC(=C(C=C1)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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